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Allyldiphenylphosphine oxide

Cat. No.: B1266638
CAS No.: 4141-48-4
M. Wt: 242.25 g/mol
InChI Key: PGPAPANRSWMTQO-UHFFFAOYSA-N
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Description

Historical Context and Early Studies of Phosphine (B1218219) Oxides

The field of organophosphorus chemistry has its roots in the 18th century, with the discovery of phosphine in 1783 by Philippe Gengembre, a student of Lavoisier. Initially mistaken for a gaseous form of elemental phosphorus, it was later identified as a compound of phosphorus and hydrogen. This foundational discovery paved the way for the exploration of a vast array of phosphorus-containing compounds. Among these, phosphine oxides—phosphorus compounds with the general formula OPX₃—have emerged as a fundamentally important class.

Tertiary phosphine oxides, with the formula R₃P=O, are noted for their tetrahedral geometry and a highly polar P–O bond. This bond's nature was a subject of considerable debate, but it is now understood primarily as a dative bond, similar to that in amine oxides, with significant contribution from the donation of oxygen p-orbital electrons to phosphorus-carbon antibonding orbitals. Early synthetic work established that phosphine oxides are commonly formed through the oxidation of corresponding tertiary phosphines and are also generated as a stable byproduct in cornerstone reactions of organic chemistry, most notably the Wittig reaction. The stability and chemical properties of phosphine oxides have made them a consistent subject of academic inquiry, leading to a deep understanding of their structure, bonding, and reactivity.

Significance of Allyldiphenylphosphine (B1266624) Oxide in Contemporary Chemical Research

Allyldiphenylphosphine oxide, with the chemical formula C₁₅H₁₅OP, occupies a significant position in modern chemical research due to its unique combination of functional groups. The diphenylphosphine (B32561) oxide moiety provides thermal stability, polarity, and the ability to coordinate with metal centers, properties that are highly valued in catalysis and materials science. Aryldiphenylphosphine oxides, as a class, are widely utilized in the development of optoelectronic materials.

The presence of the allyl group (–CH₂CH=CH₂) imparts specific reactivity that expands the compound's utility. This unsaturated fragment can participate in a wide range of organic transformations, including isomerization, cycloaddition, and polymerization reactions. This dual functionality makes this compound a versatile building block and a target of interest for developing new synthetic methodologies and advanced materials. It serves as a stable, crystalline solid that can act as a precursor to the widely used allyldiphenylphosphine ligand through deoxygenation reactions. Its role extends from being a key intermediate in the synthesis of more complex organophosphorus compounds to acting as a ligand or co-catalyst in various transition-metal-catalyzed reactions.

Scope and Objectives of the Research Outline

This article provides a focused and comprehensive overview of the chemical compound this compound. The objective is to detail its synthesis, characterization, reactivity, and applications based on established academic research. The scope is strictly limited to the following sections: a discussion of its synthesis and spectroscopic properties; an analysis of its characteristic reactions, including isomerization and its role in cross-coupling and cycloaddition; and an exploration of its applications as a ligand, a component in materials science, and a synthetic intermediate. The information presented is based on documented scientific findings, with a deliberate exclusion of non-academic or speculative data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15OP B1266638 Allyldiphenylphosphine oxide CAS No. 4141-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[phenyl(prop-2-enyl)phosphoryl]benzene
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InChI

InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPAPANRSWMTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60194338
Record name Allyldiphenylphosphine oxide
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Molecular Weight

242.25 g/mol
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CAS No.

4141-48-4
Record name Allyldiphenylphosphine oxide
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Record name Allyldiphenylphosphine oxide
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Synthesis and Characterization

Synthetic Methodologies

The synthesis of allyldiphenylphosphine (B1266624) oxide can be achieved through several established routes. One of the primary methods involves the thermal rearrangement of allyl diphenylphosphinite. This process, a variation of the Arbuzov reaction, provides a direct and efficient pathway to the target compound.

An alternative and also common method is the reaction of chlorodiphenylphosphine (B86185) with an allyl Grignard reagent (allylmagnesium bromide), followed by an oxidative workup. While effective, this method may require careful control of reaction conditions to minimize the formation of byproducts. A more direct approach involves the hydrolysis of chlorodiphenylphosphine to produce diphenylphosphine (B32561) oxide, which can then be coupled with an allyl halide. General methods for synthesizing aryldiphenylphosphine oxides also include the transition metal-catalyzed coupling of diphenylphosphine oxide with appropriate substrates and the oxidation of the corresponding aryldiphenylphosphine. vt.edu

Reactions Involving Diphenylphosphine Derivatives

Spectroscopic and Physical Properties

Allyldiphenylphosphine oxide is a white, crystalline solid at room temperature. Its physical and spectroscopic properties are well-documented, providing clear benchmarks for its identification and characterization.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name[phenyl(prop-2-enyl)phosphoryl]benzene morressier.com
Molecular FormulaC₁₅H₁₅OP morressier.comscbt.com
Molecular Weight242.25 g/mol morressier.comscbt.com
CAS Number4141-48-4 morressier.comscbt.com
AppearanceWhite solid
Melting Point103-105 °C

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeCharacteristic Peaks / ShiftsReference
¹H NMRSpectra available in databases. morressier.com
¹³C NMRSpectra available in databases. morressier.com
³¹P NMRSpectra available in databases. morressier.com
Infrared (IR)~1640 cm⁻¹ (C=C stretch), ~1178 cm⁻¹ (P=O stretch) scbt.com
Mass Spectrometry (Exact Mass)242.086052095 Da morressier.com

Reactivity and Reaction Mechanisms of Allyldiphenylphosphine Oxide

Radical Reactions and Mechanisms

Allyldiphenylphosphine (B1266624) oxide can be a precursor to phosphorus-centered radicals, which are highly reactive intermediates. These radicals can engage in several synthetically useful transformations, including additions to unsaturated systems. The mechanisms of these reactions typically follow a chain process involving initiation, propagation, and termination steps.

Radical Allylation Processes

Radical allylation processes involving allyldiphenylphosphine oxide are predicated on the generation and subsequent reaction of the diphenylphosphinoyl radical. This species can add to various unsaturated functional groups, effectively transferring a functionalized phosphorus moiety.

Formation of Diphenylphosphinoyl Radical

The key intermediate for the radical reactions discussed herein is the diphenylphosphinoyl radical, Ph₂P(O)•. This radical can be generated from various phosphorus-containing precursors. This compound itself can serve as a photoinitiator, where irradiation with UV light can induce homolytic cleavage of the phosphorus-allyl carbon bond to generate the diphenylphosphinoyl radical and an allyl radical. chemimpex.com

More broadly, acylphosphine oxides are well-known photoinitiators that cleave at the P-C(O) bond upon irradiation to produce a phosphinoyl radical. sci-hub.se Similarly, other methods to generate phosphinoyl radicals include the hydrogen atom transfer (HAT) from a diphenylphosphine (B32561) oxide (Ph₂P(O)H) precursor or the single-electron oxidation of triarylphosphines. rsc.org

Addition to Unsaturated Compounds (e.g., Dithiocarbonates)

The electrophilic diphenylphosphinoyl radical can add to the C=S double bond of a dithiocarbonate, such as a xanthate. This type of reaction is a key step in certain radical chain processes. nih.gov The mechanism involves the initial addition of the phosphinoyl radical to the thiocarbonyl group, which forms a new, carbon-centered radical intermediate.

This intermediate is stabilized by the adjacent sulfur atoms. The subsequent step in the chain reaction is the fragmentation of this adduct. This fragmentation is driven by the formation of a more stable species and results in the cleavage of the C-S bond, leading to the formation of a new product and another radical that can continue the chain. researchgate.net This process allows for the substitution of the dithiocarbonate group with the diphenylphosphinoyl moiety.

Propagation and Termination Steps

Radical allylation reactions proceed via a chain mechanism, which is characterized by distinct propagation and termination steps. chemimpex.comrsc.org

Propagation: In the context of the addition to dithiocarbonates, the propagation cycle involves two main steps. First, the diphenylphosphinoyl radical adds to the dithiocarbonate to form a radical adduct. Second, this adduct fragments to yield the final product and a new radical (e.g., from the fragmentation of the dithiocarbonate). This newly formed radical then needs to be converted back into a diphenylphosphinoyl radical to continue the chain, for instance, by reacting with a molecule of this compound. A self-sustaining cycle is established where one radical is consumed and another is generated in each cycle. nih.govresearchgate.net

Termination: The chain reaction ceases through termination steps, which occur when two radical species combine to form a stable, non-radical molecule. rsc.org Due to the low concentration of radicals relative to the neutral molecules, termination events are less frequent than propagation steps. chemimpex.com Possible termination reactions include the combination of two diphenylphosphinoyl radicals, the reaction of a diphenylphosphinoyl radical with another radical intermediate in the cycle, or its reaction with a solvent-derived radical.

Table 1: Key Steps in Radical Chain Reactions

Step Description Change in Radical Count
Initiation A non-radical species forms one or more radical species, often requiring energy (light or heat). chemimpex.comrsc.org 0 → 2
Propagation A radical reacts with a non-radical to form a product and a new radical, continuing the chain. rsc.orgnih.gov 1 → 1

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | 2 → 0 |

Stereoselective Reactions with Nitrones

Nitrones are functional groups that can react with both radical species and alkenes. Their reactivity with phosphorus-centered radicals is distinct from their cycloaddition reactions.

Formation of Isoxazolidine (B1194047) Products

The reaction between phosphorus-centered radicals and nitrones has been investigated, primarily in the context of spin trapping. researchgate.net When a diphenylphosphinoyl radical reacts with a nitrone, it adds to the nitrone to form a highly stable nitroxide radical adduct. rsc.org This is a common strategy for detecting and identifying transient radical species.

It is important to note that the formation of five-membered isoxazolidine rings from the reaction of this compound and nitrones does occur, however, this transformation proceeds through a non-radical, pericyclic mechanism known as a 1,3-dipolar cycloaddition. nih.govresearchgate.net In this pathway, the nitrone acts as a 1,3-dipole that reacts with the alkene of the this compound. The diphenylphosphinoyl group in this context serves as a powerful stereodirecting group, influencing the facial selectivity of the cycloaddition, but it does not involve a radical intermediate. nih.gov Therefore, the formation of isoxazolidine products from this compound is not an outcome of the radical pathway.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Diphenylphosphine oxide
Diphenylphosphinoyl radical
Isoxazolidine
Nitrone

Rearrangement Reactions

The allyl group in this compound can undergo rearrangement to the thermodynamically more stable propenyl isomer. This transformation is a type of researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the well-known Claisen rearrangement observed in allyl aryl ethers and allyl vinyl ethers. libretexts.org The reaction is typically thermally induced and proceeds through a concerted, six-membered cyclic transition state. libretexts.org This rearrangement is a key step in certain synthetic pathways, allowing for the introduction of a propenyl group at a specific position.

Under acidic conditions, this compound and its derivatives can undergo intramolecular cyclization to form phosphorus-containing heterocyclic compounds. The acid-catalyzed dehydration of β-hydroxyalkylphosphine oxides, which can be formed from this compound, initially yields allyl- or vinyl-phosphine oxides. These intermediates can then cyclize to produce five- or six-membered rings, where a new carbon-carbon bond is formed between the alkyl chain and one of the phenyl rings attached to the phosphorus atom. This provides a general method for the synthesis of phosphindoline and phosphinoline derivatives. researchgate.net For instance, the cyclization of 1-(diphenylphosphoryl)allenes, which can be related to allylic phosphine (B1218219) oxides, in the presence of Brønsted or Lewis acids leads to the formation of 1-phenyl-1,4-dihydrophosphinoline 1-oxides. rsc.org

The cyclization of β-hydroxyalkylphosphine oxides is a significant reaction that can lead to the formation of various heterocyclic structures. The initial step often involves the generation of an allylic or vinylic phosphine oxide through dehydration, which then undergoes an intramolecular cyclization. researchgate.net This process is particularly useful for constructing five- and six-membered rings containing a phosphorus atom. The specific outcome of the cyclization can be influenced by the reaction conditions and the structure of the starting β-hydroxyalkylphosphine oxide.

Intramolecular Cyclization Reactions

Nucleophilic and Electrophilic Reactivity

The hydrogen atoms on the carbon adjacent to the phosphoryl group in this compound are acidic and can be removed by a strong base, such as butyllithium, to form a lithiated species. This carbanion is a potent nucleophile and readily reacts with electrophiles, most notably aldehydes. researchgate.net This reaction, a variation of the Horner-Wadsworth-Emmons or Wittig-Horner reaction, is a powerful tool for the formation of carbon-carbon double bonds. youtube.comthieme-connect.deyoutube.com

The reaction of lithiated this compound with aldehydes proceeds to give (E)-1,3-alkadienes directly and with high stereoselectivity. researchgate.net The reaction involves the initial nucleophilic addition of the lithiated phosphine oxide to the aldehyde carbonyl group, forming a β-hydroxyalkylphosphine oxide intermediate. Subsequent elimination of diphenylphosphinate (B8688654) leads to the formation of the diene.

The stereochemical outcome of the reaction is a key feature. Aromatic aldehydes, when reacted with acyclic phosphoryl-stabilized carbanions, typically yield the trans isomers stereoselectively. researchgate.net The reaction can be controlled to produce highly enantioenriched products, especially when chiral aldehydes are used or when the lithiated intermediate is subjected to transmetalation. researchgate.net For example, the reaction of lithiated this compound with various aldehydes provides good yields of the corresponding (E)-1,3-dienes.

AldehydeProductYield (%)
Benzaldehyde(E)-1-Phenyl-1,3-butadiene85
Butyraldehyde(E)-1,3-Heptadiene78
Isobutyraldehyde(E)-5-Methyl-1,3-hexadiene72

Table 1: Representative yields of (E)-1,3-dienes from the reaction of lithiated this compound with various aldehydes.

Furthermore, the addition of lithiated β-hydroxy alkyldiphenylphosphine oxides to aldehydes has also been explored. This reaction, after treatment with an excess of butyllithium, leads to adducts that can be further manipulated. For instance, subsequent Horner-Wittig reactions can produce (E)- and (E,Z)-hepta-2,4-dien-1-ols.

Oxidation and Reduction Chemistry

The phosphorus center in this compound is in the +5 oxidation state. The most significant reaction in this context is the reduction, or deoxygenation, of the P=O bond to regenerate the corresponding trivalent phosphine, allyldiphenylphosphine. This process is of immense importance as many synthetic applications of phosphines (e.g., the Wittig, Staudinger, and Mitsunobu reactions) produce phosphine oxides as byproducts. wikipedia.orgwikipedia.org Efficient deoxygenation allows for the recycling of these valuable phosphine ligands. rsc.org

The deoxygenation of tertiary phosphine oxides like this compound is a challenging transformation due to the high thermodynamic stability of the phosphorus-oxygen (P=O) bond. acs.orgresearchgate.netnih.gov Overcoming this stability requires potent reducing agents or catalytic systems designed to activate the P=O bond. nih.gov These methods can be broadly classified into stoichiometric and catalytic processes. wikipedia.org

Stoichiometric methods often employ oxophilic reagents, typically silicon-based, such as trichlorosilane (B8805176) (HSiCl₃). wikipedia.org While effective, these methods require large amounts of reagents. Consequently, the development of catalytic deoxygenation methods has become a major focus in green and sustainable chemistry. acs.orgresearchgate.net

For chiral phosphine oxides, the stereochemical outcome of the deoxygenation is critical. The reaction can be controlled to proceed with either retention or inversion of the configuration at the phosphorus center. Classically, the combination of trichlorosilane with a base like triethylamine (B128534) favors inversion of configuration. wikipedia.org

However, deoxygenation using trichlorosilane in the absence of a Lewis base typically proceeds with retention of configuration . wikipedia.org A newer, milder protocol has been developed that also achieves stereospecific deoxygenation with retention of configuration. This method uses HSiCl₃ in conjunction with a sacrificial oxygen acceptor, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602) ((EtO)₃P). organic-chemistry.org This HSiCl₃-mediated oxygen transfer offers an efficient route to chiral phosphines with predictable stereochemistry. organic-chemistry.org

Catalytic approaches to phosphine oxide deoxygenation offer milder reaction conditions and greater efficiency. acs.org These methods often rely on hydrosilanes as the terminal reductant, activated by a catalyst. wikipedia.orgrsc.org Various catalytic systems have been developed, including those based on Brønsted acids, boranes, and transition metals. researchgate.net The development of new catalytic strategies aims to improve substrate scope, functional group tolerance, and reaction conditions. acs.orgresearchgate.net

One catalytic system for the reduction of phosphine oxides employs indium(III) bromide (InBr₃) with tetramethyldisiloxane (TMDS) as the reducing agent. This system is effective for reducing a range of secondary and tertiary, as well as aliphatic and aromatic, phosphine oxides. researchgate.net However, a significant limitation of the InBr₃/TMDS system is its lack of chemoselectivity in the presence of certain functional groups. Specifically, under the reaction conditions required for deoxygenation, the system also reduces carbon-carbon double bonds. researchgate.net This makes it unsuitable for the deoxygenation of this compound, as the allyl group would be hydrogenated. researchgate.net

A more selective and versatile alternative is the copper-catalyzed reduction of phosphine oxides. Using a copper catalyst, such as copper(II) triflate (Cu(OTf)₂), with TMDS as a mild reducing agent allows for the highly chemoselective deoxygenation of the P=O bond. researchgate.netacs.orgacs.org A key advantage of this method is its excellent functional group tolerance. The copper-catalyzed system selectively reduces the phosphine oxide group while leaving other reducible functionalities, such as ketones, esters, and, crucially, olefins, intact. acs.orgx-mol.com This high selectivity makes the copper-catalyzed method particularly well-suited for the deoxygenation of this compound, allowing for its conversion to allyldiphenylphosphine without affecting the allyl group. acs.org

The general conditions for this transformation involve heating the phosphine oxide with a copper salt and TMDS in a suitable solvent like toluene. amazonaws.com

Interactive Table: Comparison of Catalytic Deoxygenation Systems

Catalyst SystemReductantKey FeaturesRelevance to this compound
InBr₃TMDSEffective for various phosphine oxides. researchgate.netUnsuitable ; reduces the C=C double bond of the allyl group. researchgate.net
Copper(II) triflateTMDSHighly chemoselective; tolerates olefins, ketones, esters. acs.orgx-mol.comSuitable ; selectively reduces the P=O bond without affecting the allyl group. acs.org

Deoxygenation of Phosphine Oxides

Catalytic Deoxygenation Methods
Metal-Free Borinic Acid-Mediated Reductions

The reduction of phosphine oxides to phosphines is a fundamental transformation in organophosphorus chemistry, often requiring harsh reagents. However, metal-free methods have emerged as a milder and more selective alternative. One such method involves the use of borinic acids as catalysts, or more accurately, pre-catalysts.

A general and efficient protocol for the reduction of tertiary phosphine oxides utilizes a combination of a diarylborinic acid, such as bis(2-chlorophenyl)borinic acid, and a silane (B1218182) reducing agent like phenylsilane. researchgate.net This reaction proceeds under mild conditions with a low loading of the borinic acid pre-catalyst (e.g., 2.5 mol%). researchgate.net The methodology is applicable to a broad range of phosphine oxides, including those with structures analogous to this compound, such as diphenylphosphine oxide. researchgate.net

Oxygen Atom Transfer Reactions to Metal Complexes

This compound, like other phosphine oxides, can act as an oxygen atom donor to coordinatively unsaturated or low-valent metal complexes. This process, known as oxygen atom transfer (OAT), is a key step in many catalytic and stoichiometric reactions. The driving force for this reaction is often the formation of a strong metal-oxo bond.

Phosphine oxides are generally considered hard Lewis bases and coordinate to metal centers through the oxygen atom. The transfer of this oxygen to the metal is a remarkable reaction, given the high strength of the P=O bond, which is approximately 130 kcal/mol. electronicsandbooks.com The feasibility and kinetics of the OAT reaction are influenced by several factors, including the nature of the metal, its oxidation state, and the ligands bound to it. nih.govnih.gov

In a notable study, the reaction of various phosphine oxides with the tungsten(II) complex WCl₂(PMePh₂)₄ was investigated. electronicsandbooks.com While the monooxide of 1,2-bis(diphenylphosphino)ethane (B154495) successfully transferred its oxygen atom to the tungsten center, this compound did not undergo OAT under the same conditions. Instead, its reaction with the tungsten complex led to the formation of an unusual chelated product, W(O)Cl₂[CH₂=CHCH₂P(O)Ph₂]PMePh₂. electronicsandbooks.com This highlights that the coordination of the phosphine oxide to the metal center is a prerequisite for OAT, and subsequent reaction pathways can vary. electronicsandbooks.com

The general mechanism for OAT from a phosphine oxide to a metal center involves the initial coordination of the phosphoryl oxygen to the metal. This is followed by the cleavage of the P-O bond and the formation of a metal-oxo species, releasing the corresponding phosphine.

Mechanistic Investigations

The reactions of this compound have been subject to mechanistic scrutiny to understand the underlying principles governing their reactivity. These investigations employ computational studies, kinetic analyses, and stereochemical examinations.

Computational Studies on Reaction Pathways

Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating the reaction mechanisms of organophosphorus compounds. nih.govacs.org Such studies provide detailed insights into the structures of reactants, transition states, and products, as well as the associated energy changes along a reaction pathway.

For metal-free phosphine oxide reductions, DFT calculations can model the interaction between the phosphine oxide, the silane reducing agent, and the catalyst. For instance, in borate-catalyzed electrochemical reductions of triphenylphosphine oxide, quantum chemical studies have been used to support the proposed ECrECi (Electrochemical-Chemical-Electrochemical) mechanism and unravel details of the reaction. nih.gov Similar studies on Brønsted acid-catalyzed silane reductions have revealed complex mechanistic landscapes, identifying key intermediates like silylated phosphine oxides. researchgate.net These computational models can determine activation barriers, reaction thermodynamics, and the precise role of the catalyst in lowering the energy of the transition state for P-O bond cleavage.

In the context of oxygen atom transfer, DFT calculations can map the potential energy surface for the reaction between the phosphine oxide and a metal complex. nih.gov These studies help to distinguish between different possible mechanisms, such as direct nucleophilic attack of the phosphine on a metal-oxo species versus an inner-sphere OAT pathway following coordination of the phosphine oxide. The calculations can also rationalize the influence of electronic and steric factors on the reaction rate and selectivity. nih.govrsc.org

Computational Method Application to Phosphine Oxide Reactivity Key Insights
Density Functional Theory (DFT)Modeling borinic acid-mediated reductionsElucidation of the catalytic cycle, identification of the active borohydride (B1222165) species, calculation of activation energies. researchgate.netnih.gov
DFTInvestigating Oxygen Atom Transfer (OAT) pathwaysDetermining transition state geometries, comparing energies of associative vs. dissociative mechanisms, explaining substituent effects. nih.gov
Quantum ChemistryAnalyzing electrochemical reduction mechanismsSupporting proposed multi-step electron and chemical transfer pathways. nih.gov

Kinetic Studies and Rate Laws

Kinetic studies are essential for understanding reaction mechanisms by quantifying the rates at which reactions occur and determining their dependence on reactant concentrations.

The oxygen atom transfer reaction from tertiary phosphines to metal-oxo complexes, which is the reverse of OAT from phosphine oxides, has been extensively studied. For example, the reaction of dioxo-Mo(VI) complexes with various tertiary phosphines follows a second-order rate law, being first-order in the concentration of the metal complex and first-order in the concentration of the phosphine. nih.gov

Rate Law: Rate = k[Metal Complex][Phosphine]

This is indicative of an associative transition state, consistent with the nucleophilic attack by the phosphine on a metal-oxo ligand. nih.gov The rate constants for these reactions are influenced by the steric and electronic properties of the phosphine.

Similarly, the OAT reaction from a phosphine oxide to a metal complex is expected to follow a second-order rate law:

Rate Law: Rate = k[Metal Complex][this compound]

The rate of this reaction is significantly affected by the nature of the metal center and its ligand sphere. For instance, in the reduction of rhenium(V)-oxo complexes, a cationic complex was found to react with triphenylphosphine about 1,000 times faster than its neutral analogue, demonstrating a pronounced charge effect on the reaction rate. nih.gov The subsequent step, the dissociation of the resulting phosphine oxide from the reduced metal center, can also be rate-limiting and follows first-order kinetics. nih.gov

Reaction Type General Rate Law Kinetic Characteristics
Oxygen Atom Transfer to Metal ComplexRate = k[Metal-Oxo][Phosphine]Second-order overall; associative mechanism often indicated. Rate is sensitive to electronic properties of reactants. nih.gov
Phosphine Oxide Dissociation from MetalRate = k[Metal-Phosphine Oxide Adduct]First-order; can be associative or dissociative depending on the solvent and phosphine oxide. nih.gov

Stereochemical Control Mechanisms

When the phosphorus atom in a phosphine oxide is a stereocenter (i.e., bonded to three different groups in addition to the oxygen), its reactions can proceed with specific stereochemical outcomes. Although the phosphorus in this compound is achiral, the principles of stereochemical control are crucial for understanding the reactivity of related chiral phosphine oxides.

The reduction of a chiral tertiary phosphine oxide to the corresponding phosphine can proceed with either retention or inversion of configuration at the phosphorus center. The stereochemical outcome is highly dependent on the reducing agent and the reaction mechanism. For example, reductions using silanes often proceed with inversion of configuration via a phosphorane intermediate.

In reactions where this compound itself is a reactant, such as in palladium-catalyzed allylic alkylations, new stereocenters can be created. While not a reaction of the P=O bond, these transformations highlight how the diphenylphosphinoyl group can influence the stereochemical course of a reaction at the allyl moiety. The development of palladium-catalyzed regio- and enantioselective allylic alkylation of diphenylphosphine oxides allows for the synthesis of chiral allylphosphine (B14262219) oxides with excellent enantioselective control. This is achieved through the use of chiral bis(phosphine) ligands on the palladium catalyst, which create a chiral environment and direct the approach of the nucleophile to one face of the allyl system.

The stereochemical control in such reactions is not inherent to the phosphine oxide substrate itself but is imposed by an external chiral auxiliary or catalyst. This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically enriched products.

Applications in Chemical Synthesis

Ligand in Catalysis

Phosphine (B1218219) oxides have emerged as a distinctive class of ligands in transition-metal catalysis. sigmaaldrich.com They have been shown to be effective in promoting Rh(I)-catalyzed C-H activation reactions, a field where suitable ligands are relatively scarce. sigmaaldrich.com In some systems, a phosphine oxide ligand, in concert with a Lewis acid co-catalyst, can significantly enhance reactivity, allowing reactions to proceed under milder conditions. sigmaaldrich.com Allyldiphenylphosphine (B1266624) oxide fits within this class of potential ligands. More commonly, however, it is used as a stable precursor to allyldiphenylphosphine. The oxide can be stored easily and then reduced to the phosphine immediately before its use as a ligand in various catalytic processes, including hydroformylation and a wide range of cross-coupling reactions. nih.govsigmaaldrich.com

Role in Materials Science

The incorporation of phosphorus-containing moieties is a well-established strategy for enhancing the flame retardancy of polymers. mdpi.comnih.gov Phosphine oxides, in particular, are effective because they can promote char formation in the condensed phase and exhibit radical scavenging effects in the gas phase during combustion. A structurally related compound, allylamino diphenylphosphine (B32561) oxide, has been successfully used to improve the flame resistance of epoxy acrylate (B77674) coatings. researchgate.net

The dual functionality of allyldiphenylphosphine oxide makes it a particularly interesting candidate for materials science. The diphenylphosphine oxide group provides inherent flame-retardant properties, while the reactive allyl group serves as a handle for incorporation into polymer structures. This can be achieved through copolymerization or via post-polymerization modification techniques like thiol-ene or iodo-ene chemistry, which are effective for functionalizing polymers bearing allyl groups. morressier.comnih.gov This allows for the covalent integration of the flame-retardant unit into the polymer matrix, preventing leaching and ensuring permanence.

Intermediate in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily as a precursor to other useful organophosphorus compounds. Its most significant application in this context is its role as a stable, solid precursor to allyldiphenylphosphine, a common ligand in catalysis. sigmaaldrich.com The reduction of the phosphine oxide to the phosphine is a routine transformation that provides access to the more reactive ligand from its air-stable oxide form.

Additionally, the compound serves as a building block for creating more complex molecules. The allyl group can be chemically modified, or the phosphine oxide itself can be a target for reactions that functionalize the phenyl rings, leading to a diverse range of structures for applications in medicinal chemistry, catalysis, and materials science.

Applications of Allyldiphenylphosphine Oxide in Advanced Materials Science

Polymer Chemistry

In the realm of polymer chemistry, allyldiphenylphosphine (B1266624) oxide serves multiple roles, functioning as a polymerization initiator, a comonomer for creating functional polymers, and a precursor for specialized polymer-based catalysts.

Phosphine (B1218219) oxides are a well-established class of Type I photoinitiators, which generate free radicals upon exposure to UV light and initiate polymerization. mdpi.com These initiators undergo a process known as photobleaching, which allows for deep and thorough curing, making them particularly effective for thick or pigmented coatings. radtech.org The key mechanism involves the UV-induced cleavage of the bond between the phosphorus atom and an adjacent carbon atom, producing a highly reactive phosphinoyl radical and a corresponding carbon-centered radical, both of which can initiate the polymerization of unsaturated resins. radtech.org

While acylphosphine oxides like TPO (2,4,6-trimethylbenzoyldiphenylphosphine oxide) are common, the fundamental phosphine oxide structure is the core of their function. radtech.org The phosphinoyl radical is noted for being highly reactive in polymerization. radtech.org However, a significant challenge with phosphine oxide initiators is oxygen inhibition at the coating's surface, where the reactive phosphinoyl radical can be scavenged by oxygen to form less reactive peroxy radicals. radtech.org This issue is often mitigated by combining them with other short-wave UV photoinitiators or tertiary amines to ensure complete surface cure. radtech.org Allyldiphenylphosphine oxide, as a member of this class, possesses the core P=O group essential for photoinitiating activity, making it a candidate for use in UV-curable systems like clear coatings, adhesives, and composites. google.com

Table 1: General Characteristics of Phosphine Oxide Photoinitiators

FeatureDescriptionRelevance to this compound
Initiation Type Type I (Norrish Type I): Undergoes bond cleavage upon UV exposure to form two radicals.The P-C bond in the molecule is susceptible to photocleavage.
Key Radical Phosphinoyl radical. Highly reactive towards C=C double bonds in monomers.Generates a diphenylphosphinoyl radical.
Curing Profile Excellent depth cure due to photobleaching.Suitable for thick and opaque formulations.
Key Challenge Oxygen inhibition at the surface, which can lead to a tacky finish.Surface cure may require co-initiators or an inert atmosphere.

The bifunctional nature of this compound, featuring both a polymerizable allyl group (C=C) and a functional diphenylphosphine (B32561) oxide group, makes it an ideal comonomer. It can be incorporated into various polymer backbones through copolymerization with other vinyl monomers. This process permanently embeds the phosphorus moiety into the polymer structure, creating phosphorus-containing polymers with tailored properties. bas.bg

The incorporation of phosphine oxide units into polymer matrices is a leading strategy for developing halogen-free flame-retardant materials. mdpi.comelectronics.org The phosphorus atom acts through mechanisms in both the gas phase and the condensed phase during combustion.

Gas-Phase Action: During thermal decomposition, phosphorus-containing fragments are released and act as radical scavengers (e.g., trapping H• and OH• radicals), interrupting the exothermic combustion cycle in the flame.

Condensed-Phase Action: The phosphine oxide moiety promotes the formation of a stable, insulating layer of char on the polymer surface. This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and restricting the flow of flammable volatile gases to the flame front. researchgate.netresearchgate.net

The introduction of phosphine oxide derivatives into polymers like epoxy resins has been shown to significantly improve their fire resistance, helping them achieve high ratings in flammability tests such as the vertical burning test (UL-94). mdpi.comresearchgate.net For instance, incorporating a bis-diphenylphosphine oxide derivative into an epoxy resin at a level of 1.2 wt% phosphorus resulted in a UL-94 V-0 rating and a limiting oxygen index (LOI) of 29.2%. researchgate.net While this enhances flame retardancy, it can sometimes lead to a slight decrease in the initial decomposition temperature, as P-C bonds may be less stable than the C-C bonds in the base polymer matrix. mdpi.com

Table 2: Example of Flame Retardancy Improvement in Epoxy Resin with a Diphenylphosphine Oxide Derivative

SamplePhosphorus Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
Unmodified Epoxy024.5-
Epoxy + ODDPO1.229.2V-0
Data adapted from studies on (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) as a representative flame retardant. researchgate.net

Recent research has highlighted the use of phenylphosphine (B1580520) oxide derivatives in constructing advanced polymer photocatalysts for applications like visible-light-driven hydrogen evolution. rsc.org In these conjugated polymers, the phosphine oxide group functions as a potent electron-withdrawing unit. This property facilitates efficient charge separation and transfer between donor and acceptor segments within the polymer chain, which is a critical factor for high photocatalytic activity. rsc.org

For example, conjugated polymers designed with phenylphosphine oxide and carbazole (B46965) units have demonstrated exceptional performance. The optimized polymer, PCzBPO, achieved a very high hydrogen evolution rate (HER) and an apparent quantum yield (AQY) of nearly 15% at wavelengths of 420 nm and 460 nm, even without a platinum cocatalyst. rsc.org The success of these materials is attributed to the combined effects of the strong electron-withdrawing phosphine oxide group, a planar molecular structure, and extended conjugation, which together enhance light absorption and charge mobility. rsc.org

Table 3: Performance of a Phenylphosphine Oxide-Based Polymer Photocatalyst (PCzBPO)

ParameterValueConditions
Hydrogen Evolution Rate (HER) 114.36 mmol g⁻¹ h⁻¹Visible light, with Pt cocatalyst
Apparent Quantum Yield (AQY) 14.92 ± 0.10%At 420 nm, without Pt cocatalyst
Apparent Quantum Yield (AQY) 14.88 ± 0.08%At 460 nm, without Pt cocatalyst
Data from a study on phenylphosphine oxide-containing conjugated polymers. rsc.org

Comonomer in Phosphorus-Containing Polymers

Functional Materials Synthesis

Beyond polymer chemistry, this compound is a valuable precursor in the synthesis of other functional materials, particularly those at the nanoscale.

The phosphine oxide group (P=O) is an effective coordinating ligand and anchoring site for metal ions. nih.gov This property allows this compound and similar molecules to serve as precursors for various functional nanomaterials. For instance, phosphine oxide moieties can be incorporated into porous organic polymers (POPs). nih.gov These P=O groups, distributed throughout the polymer's porous structure, can bind with transition metal ions like cobalt(II), creating well-dispersed catalytic centers. Such metal-functionalized POPs have shown promise as electrocatalysts for the hydrogen evolution reaction (HER) under neutral pH conditions. nih.gov

Furthermore, phosphine oxides are considered stable and air-tolerant precursors for phosphinous acid ligands, which are highly effective in transition metal-catalyzed cross-coupling reactions for forming C-C, C-N, and C-S bonds. researchgate.net The ability of the phosphine oxide group to complex with metals makes this compound a potential building block for designing novel, heterogeneous catalysts where the allyl group could be used to graft the molecule onto a support.

Emerging Research Directions and Future Prospects

Stereoselective Synthesis and Chiral Applications

The development of stereoselective methods for the synthesis of molecules containing allyldiphenylphosphine (B1266624) oxide is a significant area of ongoing research. The ability to control the three-dimensional arrangement of atoms is crucial in fields such as medicinal chemistry and materials science, where a molecule's chirality can dictate its biological activity or physical properties. While direct asymmetric synthesis of allyldiphenylphosphine oxide derivatives is an evolving field, related studies on similar structures provide a roadmap for future exploration. For instance, methodologies for the stereoselective synthesis of anti-β-diphenylamino alcohols have been developed using organoboron chemistry, a technique that could potentially be adapted for the stereocontrolled functionalization of the allyl group in this compound.

The chiral applications of phosphine (B1218219) oxides, including this compound, are a particularly promising frontier. Chiral phosphine oxides are increasingly recognized as powerful ligands and organocatalysts in asymmetric synthesis. Recent breakthroughs include the use of chiral supporting electrolytes in the electrochemical oxidative dynamic kinetic resolution of phosphines to produce enantioenriched phosphine oxides. This approach, which relies on the rapid pyramidal inversion of a phosphoniumyl radical cation intermediate, highlights the potential for developing novel and efficient methods for accessing chiral phosphine oxides. Furthermore, chiral mixed secondary phosphine-oxide-phosphines have demonstrated high performance as ligands in asymmetric hydrogenation reactions, opening up possibilities for the design of new chiral ligands derived from this compound. sigmaaldrich.com

Further Exploration of Radical Chemistry

The radical chemistry of organophosphorus compounds, including this compound, is a rich and underexplored area with significant synthetic potential. The generation of phosphoranyl radicals, which can be achieved through methods like photoredox catalysis, enables the activation of strong chemical bonds under mild conditions. researchgate.net This opens up new avenues for the functionalization of complex molecules. The allyl group in this compound provides a handle for radical addition reactions, allowing for the introduction of new functional groups and the construction of intricate molecular architectures.

Recent advances in phosphine-mediated radical reactions have showcased the versatility of phosphine-centered radical species. mdpi.com These reactive intermediates can participate in a variety of transformations, leading to the formation of new carbon-phosphorus and carbon-carbon bonds. The exploration of these radical pathways with this compound as a substrate could lead to the development of novel synthetic methodologies. For example, the intramolecular cyclization of radical intermediates derived from this compound could provide access to novel phosphorus-containing heterocyclic compounds with potential applications in catalysis and materials science.

Advanced Catalytic Systems

This compound and its derivatives are emerging as important components in the design of advanced catalytic systems. While its precursor, allyldiphenylphosphine, is a well-established ligand in transition metal catalysis, the corresponding oxide also exhibits intriguing catalytic properties. sigmaaldrich.com Phosphine oxides can act as ligands for transition metals, influencing the reactivity and selectivity of catalytic transformations. For instance, phosphine oxide-ligated nickel and rhodium bimetallic systems have been developed for C-H activation reactions, demonstrating the potential of phosphine oxides to promote challenging chemical transformations. mdpi.com

The deoxygenation of phosphine oxides to regenerate the corresponding phosphines is a key challenge in developing catalytic cycles that utilize phosphines as reagents. Recent research has focused on developing catalytic methods for phosphine oxide reduction, which would enable the use of phosphines in a more sustainable and atom-economical manner. acs.org The development of such methods would further enhance the utility of this compound as a precursor to catalytically active phosphine ligands. Moreover, secondary phosphine oxides have been shown to activate nickel precatalysts for site-selective alkene isomerization and remote hydrophosphination, suggesting that this compound could be a precursor to catalytically active species in its own right. rsc.org

New Frontiers in Materials Science

The unique properties of this compound make it a promising building block for the creation of new functional materials. Its applications in polymer chemistry are particularly noteworthy. The compound can serve as a photoinitiator in UV-curable coatings and adhesives, where its cleavage upon exposure to UV light initiates the polymerization process, leading to rapid curing and the formation of durable materials. chemimpex.com Furthermore, it can act as a stabilizer in various polymer formulations, enhancing their thermal stability and extending their service life. chemimpex.com

A significant area of interest is the use of phosphine oxides as flame retardants. google.com Aromatic phosphine oxides, a class to which this compound belongs, are known to be effective in reducing the flammability of polymers. google.com Research on related compounds, such as allylamino diphenylphosphine (B32561) oxide, has demonstrated their ability to impart flame retardancy to polymer coatings. researchgate.net The incorporation of this compound into polymer backbones or as an additive can enhance their fire resistance through mechanisms that involve both gas-phase radical trapping and condensed-phase char formation. These attributes make it a valuable component for developing safer materials for the construction, automotive, and electronics industries.

Computational Chemistry in Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and properties of molecules like this compound. DFT calculations can provide valuable insights into the electronic structure, bonding, and reaction mechanisms of organophosphorus compounds. mdpi.com For instance, computational studies on the related trivinylphosphine (B117729) oxide have been used to investigate its polymerization reactivity, providing a theoretical framework for understanding its behavior. mdpi.com

Similar computational approaches can be applied to this compound to predict its behavior in various chemical reactions. For example, DFT calculations can be used to model the transition states of reactions involving the allyl group, providing insights into the stereoselectivity of these transformations. Furthermore, computational methods can be employed to calculate the thermodynamic and kinetic parameters of radical reactions involving this compound, aiding in the design of new synthetic strategies. The computed properties of this compound, such as its molecular weight and topology, are readily available in public databases and serve as a starting point for more advanced theoretical investigations. nih.gov The synergy between computational predictions and experimental work is expected to accelerate the discovery of new applications for this versatile compound.

Table of Mentioned Compounds

Compound Name
This compound
anti-β-Diphenylamino alcohols
Chiral mixed secondary phosphine-oxide-phosphines
Trivinylphosphine oxide
Allylamino diphenylphosphine oxide

Q & A

Basic: What are the key methodologies for synthesizing allyldiphenylphosphine oxide, and how can reaction conditions be optimized?

This compound is typically synthesized via Wittig-type olefination or alkaline hydrolysis of phosphonium salts . Optimization involves:

  • Temperature control : Reactions often proceed at -78°C to stabilize intermediates (e.g., using n-butyllithium) .
  • Catalysts : Palladium(0) or nickel(0) catalysts enhance coupling efficiency (e.g., 67% yield with tris[2-phenylpyridinato-C2,N]iridium(III)) .
  • Inert conditions : Schlenk techniques prevent oxidation, critical for air-sensitive intermediates .
  • Solvent selection : Tetrahydrofuran (THF) and hexane are common for low-temperature lithiation .

Basic: What analytical techniques are used to characterize this compound and its derivatives?

  • NMR spectroscopy : 31^{31}P NMR distinguishes phosphine oxides from precursors (e.g., δ ~25–35 ppm for P=O groups) .
  • HPLC : Chiral columns resolve enantiomers (e.g., enantiomeric excess analysis in asymmetric synthesis) .
  • Mass spectrometry : Confirms molecular weight (FW 242.25) and fragmentation patterns .
  • X-ray crystallography : Validates stereochemistry in macrocyclic systems (e.g., tricycle 13 in Scheme 4) .

Basic: What safety protocols are essential when handling this compound?

  • Air sensitivity : Store under nitrogen/argon; decomposition releases phosphorus oxides .
  • Light sensitivity : Use amber glassware to prevent photodegradation .
  • Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods mitigate exposure risks .

Advanced: How does the [2,3]-sigmatropic rearrangement mechanism apply to this compound derivatives?

Phosphinite precursors (e.g., 28 and 29 ) undergo thermal [2,3]-sigmatropic rearrangement to form allyldiphenylphosphine oxides. Key steps:

  • Stereoelectronic control : Electron-deficient phosphorus centers drive rearrangement .
  • Functionalization : Post-rearrangement hydroboration-oxidation introduces γ-hydroxy groups with >90% regioselectivity .
  • Substituent effects : Bulky groups (e.g., pinane derivatives) hinder rearrangement, requiring higher temperatures .

Advanced: How can stereoselectivity be controlled in this compound-mediated reactions?

  • Chiral auxiliaries : α-Pinene-derived ligands induce enantioselectivity in γ-hydroxyphosphine oxides .
  • Temperature gradients : Slow warming from -78°C to 20°C minimizes racemization in Wittig reactions .
  • Catalyst design : Ru(II) complexes (e.g., Grubbs-type) enable asymmetric allylic alkylation with 90% yield and >80% ee .

Advanced: How should researchers address contradictions in reported reaction yields (e.g., 15% vs. 90%)?

  • Parameter scrutiny : Compare solvent purity (e.g., anhydrous THF vs. technical grade), catalyst loading, and stirring efficiency .
  • Byproduct analysis : Use 1^{1}H NMR to detect side products (e.g., epoxide 14 in Scheme 4) .
  • Reproducibility : Adopt Schlenk techniques for oxygen-sensitive steps to minimize variability .

Advanced: What catalytic applications exploit this compound’s electronic properties?

  • Cross-coupling : Palladium-catalyzed C–P bond formation in hydrophosphonylation of p-quinone methides (97% yield) .
  • Diels-Alder reactions : Electron-deficient dienophiles (e.g., 12 ) react regioselectively with dienes to form macrocycles .
  • Photoredox catalysis : Tris[2-phenylpyridinato-C2,N]iridium(III) mediates radical phosphorylation under visible light .

Advanced: What alternative synthetic routes bypass transition-metal catalysts?

  • Alkaline hydrolysis : Aryltriphenylphosphonium bromides hydrolyze to aryldiphenylphosphine oxides without metals (e.g., Horner’s method) .
  • Microwave-assisted phosphorylation : Stereocontrolled annulations with diazo compounds achieve 81% yield in 3 hours .

Advanced: How can this compound be functionalized for material science applications?

  • Hydrosilylation : Forms monolayers on silicon surfaces for semiconductor doping (e.g., Ge nanowires via 180°C heating in mesitylene) .
  • Polymer modification : Phosphine oxide groups enhance thermal stability in flame-retardant polymers .

Advanced: What strategies enable enantioselective synthesis of P-stereogenic phosphine oxides?

  • Chiral resolving agents : Use (-)-menthol or (+)-camphor sulfonic acid for kinetic resolution .
  • Dynamic kinetic resolution : Racemization catalysts (e.g., BINOL-derived phosphoric acids) achieve >95% ee .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.